molecular formula C17H17N5OS B2860221 N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097900-95-1

N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2860221
CAS No.: 2097900-95-1
M. Wt: 339.42
InChI Key: JIVXADXQZMCFOQ-UHFFFAOYSA-N
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Description

“N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, making them promising candidates for drug development .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed through spectrogram verification . The amidic hydrogen (acceptor) (N-H…N) forms a strong intramolecular hydrogen bond with the nitrogen atom of the triazole ring (donor), resulting in a deshielded proton for the amide moiety in 1 H NMR .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse, depending on the specific derivative and the conditions under which the reactions are carried out . The specific chemical reactions for “this compound” are not detailed in the retrieved papers.


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be characterized by techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) . The specific physical and chemical properties for “this compound” are not detailed in the retrieved papers.

Scientific Research Applications

Antioxidant Properties

In the realm of synthetic chemistry, researchers have been exploring the antioxidant properties of thiazole derivatives, which share a structural motif with N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine. A study conducted by Jaishree et al. (2012) focused on synthesizing novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine compounds. These compounds exhibited potent antioxidant activity, indicating their potential utility in mitigating oxidative stress-related disorders (Jaishree et al., 2012).

Antimicrobial Activity

Another critical area of research involves the antimicrobial properties of pyridazine and related compounds. El-Mariah et al. (2006) synthesized a series of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, starting from the 3-carboxylic acid derivative. These compounds were evaluated for their antimicrobial efficacy against six microorganisms, highlighting their potential as novel antimicrobial agents (El-Mariah et al., 2006).

Antitumor and Antibacterial Pharmacophore Sites

Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. The study's insights into the biological activity of these compounds could inform the development of new therapeutic agents targeting specific cancer types and microbial infections (Titi et al., 2020).

Cytoprotective Antiulcer Agents

Research into gastrointestinal disorders has led to the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not display significant antisecretory activity, some demonstrated notable cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on the specific derivative and its biological target . The specific mechanism of action for “N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine” is not detailed in the retrieved papers.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific derivative and its biological activity . The specific safety and hazards for "N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-2-16-20-13-6-5-11(8-14(13)24-16)17(23)22-9-12(10-22)19-15-4-3-7-18-21-15/h3-8,12H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVXADXQZMCFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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